NS11394 vs. Benzodiazepines and Zolpidem: Superior Therapeutic Window for Antinociception
In rat models of inflammatory and neuropathic pain, NS11394-mediated antinociception occurred at doses 20- to 40-fold lower than those inducing minor sedative or ataxic impairments [1]. In contrast, antinociception with the non-selective GABAA PAM diazepam and the α1-preferring hypnotic zolpidem only occurred at doses that produced intolerable side effects [2].
| Evidence Dimension | Therapeutic Window (Analgesic vs. Sedative Dose Ratio) |
|---|---|
| Target Compound Data | Antinociception at 1-10 mg/kg p.o.; Sedation at >30 mg/kg p.o. |
| Comparator Or Baseline | Diazepam and Zolpidem: Antinociception observed only at doses producing intolerable side effects. |
| Quantified Difference | NS11394 provides a 20-40x separation between antinociceptive and sedative doses; Diazepam/Zolpidem show no separation. |
| Conditions | Rat models of inflammatory (formalin, capsaicin, Freund's adjuvant) and neuropathic (spinal nerve ligation) pain; oral administration. |
Why This Matters
This large therapeutic window makes NS11394 a superior tool for dissecting α1-independent analgesia mechanisms without confounding sedation, a feat impossible with classical benzodiazepines.
- [1] Munro G, Lopez-Garcia JA, Rivera-Arconada I, Erichsen HK, Nielsen EØ, Larsen JS, Ahring PK, Mirza NR. Comparison of the novel subtype-selective GABAA receptor-positive allosteric modulator NS11394 with diazepam, zolpidem, bretazenil, and gaboxadol in rat models of inflammatory and neuropathic pain. J Pharmacol Exp Ther. 2008 Dec;327(3):969-81. View Source
- [2] Munro G, Erichsen HK, Rae MG, Mirza NR. A question of balance--positive versus negative allosteric modulation of GABA(A) receptor subtypes as a driver of analgesic efficacy in rat models of inflammatory and neuropathic pain. Neuropharmacology. 2011 Jul-Aug;61(1-2):121-32. View Source
